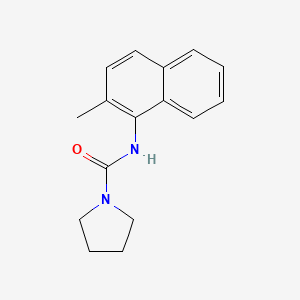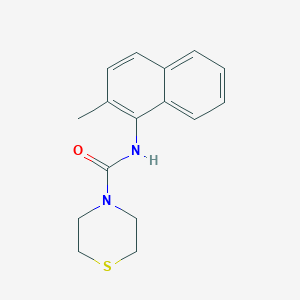![molecular formula C15H21N3OS B7630420 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the spirocyclic family of compounds and has been shown to have a wide range of biochemical and physiological effects. In 5]undecan-4-yl)pyridine-4-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is not fully understood. However, it is believed to act by modulating the function of ion channels in the body. This modulation can lead to a wide range of biochemical and physiological effects, including changes in cellular signaling pathways, alterations in neuronal excitability, and changes in the release of neurotransmitters.
Biochemical and Physiological Effects:
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. Some of the most common effects of this compound include its ability to modulate the function of ion channels, its ability to alter cellular signaling pathways, and its ability to affect neuronal excitability. Additionally, this compound has been shown to have potential anti-cancer properties, although more research is needed to fully understand its effects in this area.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide in lab experiments is its ability to modulate the function of ion channels. This makes it a valuable tool for studying the function of these channels in a variety of contexts. Additionally, this compound has been shown to have potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of its effects. Additionally, more research is needed to fully understand its potential side effects and toxicity.
未来方向
There are many potential future directions for research on 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide. Some of the most promising areas of research include its potential therapeutic applications, its potential anti-cancer properties, and its use as a tool for studying the function of ion channels. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is a compound with a wide range of potential applications in scientific research, and further study is needed to fully understand its potential.
合成方法
The synthesis of 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide involves the reaction of 4-pyridinecarboxylic acid with 1-thia-4-azaspiro[5.5]undecane in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide. This synthesis method has been widely used and has been shown to be effective in producing high yields of the compound.
科学研究应用
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of research applications. Some of the most common research applications for this compound include its use as a tool for studying the function of ion channels, its use as a potential therapeutic agent in the treatment of neurological disorders, and its use as a potential anti-cancer agent.
属性
IUPAC Name |
2-(1-thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c16-14(19)12-4-7-17-13(10-12)18-8-9-20-15(11-18)5-2-1-3-6-15/h4,7,10H,1-3,5-6,8-9,11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJTVQGVJDFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCS2)C3=NC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)